1-methanesulfonyl-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-4-carboxamide
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Overview
Description
“1-methanesulfonyl-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-4-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a thiophene ring substituted with a methylcarbamoyl group and a piperidine ring substituted with a methylsulfonyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-methanesulfonyl-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Ring: Starting with a thiophene precursor, the methylcarbamoyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The thiophene and piperidine rings can be coupled together using a suitable coupling reagent, such as a carbodiimide, to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Temperature Control: Maintaining optimal temperatures for each reaction step.
Catalysts: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“1-methanesulfonyl-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-4-carboxamide” can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The methylcarbamoyl group can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring might yield sulfoxides or sulfones, while reduction of the methylcarbamoyl group might yield primary or secondary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiophene and piperidine derivatives.
Medicine: As a potential lead compound for the development of new drugs targeting specific biological pathways.
Industry: As an intermediate in the synthesis of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of “1-methanesulfonyl-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-4-carboxamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include:
Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(carbamoyl)thiophen-2-yl)-1-(sulfonyl)piperidine-4-carboxamide
- N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(sulfonyl)piperidine-4-carboxamide
- N-(3-(carbamoyl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
Uniqueness
“1-methanesulfonyl-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-4-carboxamide” is unique due to the specific substitution pattern on the thiophene and piperidine rings. This unique structure might confer distinct biological activities or chemical reactivity compared to similar compounds.
Biological Activity
1-Methanesulfonyl-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, a thiophene moiety, and a methanesulfonyl group, contributing to its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H19N3O4S2, with a molecular weight of approximately 345.4 g/mol. The structural components include:
- Piperidine Ring : Known for its diverse biological activities.
- Thiophene Moiety : Often associated with anti-inflammatory and antibacterial properties.
- Methanesulfonyl Group : Enhances solubility and bioavailability.
Property | Value |
---|---|
Molecular Formula | C13H19N3O4S2 |
Molecular Weight | 345.4 g/mol |
CAS Number | 1222466-16-1 |
Antibacterial Activity
Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, studies have shown that piperidine derivatives can demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The incorporation of the thiophene moiety may enhance these effects due to its inherent biological activity.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. In studies involving related compounds, strong inhibitory activities were observed, with some derivatives showing IC50 values as low as 0.63 µM for AChE inhibition . This suggests that this compound could potentially serve as a lead compound for developing new enzyme inhibitors.
The mechanism of action for this compound likely involves interaction with specific biological targets, including enzymes and receptors involved in disease processes. The binding interactions may modulate enzymatic activity or receptor signaling pathways, which are crucial in various therapeutic contexts.
Case Studies
- Antibacterial Screening : A study synthesized several piperidine derivatives and evaluated their antibacterial efficacy against multiple strains. The results indicated that compounds similar to this compound exhibited promising activity, suggesting potential applications in treating bacterial infections .
- Enzyme Inhibition Studies : Another study focused on the synthesis of piperidine derivatives with sulfonamide functionalities. These compounds were tested for their ability to inhibit urease and AChE, revealing that certain derivatives had significantly lower IC50 values compared to standard inhibitors . This highlights the potential of this compound in drug development targeting these enzymes.
Properties
IUPAC Name |
N-[3-(methylcarbamoyl)thiophen-2-yl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S2/c1-14-12(18)10-5-8-21-13(10)15-11(17)9-3-6-16(7-4-9)22(2,19)20/h5,8-9H,3-4,6-7H2,1-2H3,(H,14,18)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJFFWHXJWEWFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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